![molecular formula C10H4BrCl3N2 B2354259 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine CAS No. 1551566-32-5](/img/structure/B2354259.png)
4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine
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Overview
Description
“4-Bromo-2-chlorophenol” is a halophenol in which the hydrogens at positions 2 and 4 have been replaced by chlorine and bromine, respectively . It is a member of monochlorobenzenes and an organobromine compound .
Synthesis Analysis
“4-Bromo-2-chlorophenol” is known to be a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It undergoes enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola .
Molecular Structure Analysis
The molecular formula of “4-Bromo-2-chlorophenol” is C6H4BrClO . The InChI string is 1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H and the InChI key is VIBJPUXLAKVICD-UHFFFAOYSA-N .
Chemical Reactions Analysis
“4-Bromo-2-chlorophenol” is a metabolite of profenofos, an organophosphorus pesticide . It undergoes enzyme-catalyzed copolymerization with phenols .
Physical And Chemical Properties Analysis
The molecular weight of “4-Bromo-2-chlorophenol” is 207.45 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor .
Scientific Research Applications
Synthesis and Derivative Formations
- 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine has been involved in the synthesis of various heterocyclic compounds. For instance, studies have explored the direct synthesis of 4,6-dichloropyrimidines from benzyl- and phenyl-malonyl chlorides with organic thiocyanates, indicating the potential of 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine in this field (Al-Rawi, David & Elvidge, 1983).
Reaction Mechanisms
- Research on the reaction mechanisms involving 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine has been conducted to understand its behavior in chemical syntheses. For example, the transformation of 2-halogenopyrimidines with hot hydriodic acid, including derivatives of 4,6-dichloropyrimidine, reveals important insights into dehalogenation processes (Brown & Waring, 1973).
Biological Applications
- The compound has been used in the study of enzyme inhibitors. Investigations into the binding of various pyrimidine derivatives to dihydrofolic reductase, for example, have included derivatives of 4,6-dichloropyrimidine, highlighting its relevance in biochemical and pharmaceutical research (Baker, Lourens & Jordaan, 1967).
Intermediates in Synthesis
- 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine serves as a key intermediate in synthesizing various pyrimidines and related compounds. Research has detailed the synthesis pathways using this compound as an intermediate, demonstrating its versatility in chemical manufacturing (Hou et al., 2016).
Crystallographic Analysis
- X-ray crystallographic analysis of tautomeric dihydropyrimidine derivatives, including those related to 4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine, has been conducted. Such studies are essential for understanding the structural and electronic properties of these compounds (Cho et al., 1986).
Safety And Hazards
properties
IUPAC Name |
4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl3N2/c11-5-1-2-6(7(12)3-5)8-4-9(13)16-10(14)15-8/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXLUWNKIMWYGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-chlorophenyl)-2,6-dichloropyrimidine | |
CAS RN |
1551566-32-5 |
Source
|
Record name | 4-(4-bromo-2-chlorophenyl)-2,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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